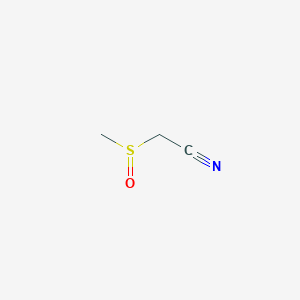
2-氨基-5-硝基苯硫醇
概述
描述
2-Amino-5-nitrobenzenethiol, or 2-ANBT, is an organic compound composed of an amino group, a nitro group, and a thiol group. It is a colorless, water-soluble solid with a pungent odor. 2-ANBT has a variety of applications in the scientific research field, including use as a reagent in organic synthesis and as a fluorescent indicator in biochemical assays.
科学研究应用
等离子体驱动选择性还原反应
2-氨基-5-硝基苯硫醇 (2A-5-NBT) 已被用于等离子体驱动选择性还原反应 . 在一项研究中,2A-5-NBT 被选择性还原为 3,3'-二巯基-4,4'-二氨基偶氮苯,一种偶氮苯衍生物 . 该反应使用表面增强拉曼散射 (SERS) 光谱监测 . 发现该产物在水性环境中非常稳定 .
芳香偶氮苯衍生物化合物的合成
2A-5-NBT 在水性环境中的等离子体诱导催化反应可用于有效合成芳香偶氮苯衍生物化合物 . 这些化合物是有价值的化学物质,广泛应用于化工行业,用作染料、食品添加剂和药物 .
等离子体诱导化学反应的研究
2A-5-NBT 是一种有趣的分子,含有苄基、胺基、硝基和 -SH 基团 . 该分子可用于研究等离子体诱导化学反应 . 这些反应因其高通量和低能耗而备受关注 .
表面等离子体共振 (SPR) 研究
表面等离子体共振 (SPR) 是表面传导电子的集体振荡,它由特定光子能量的入射光激发 . 2A-5-NBT 可用于研究这种现象 .
热电子研究
具有高动能的热电子是由等离子体衰变产生的 . 这些热电子通过提供反应进行所需的电子和能量,在等离子体诱导化学反应中起着关键作用 . 2A-5-NITROBENZENETHIOL 可用于研究此过程 .
等离子体增强催化反应研究
金属催化剂上的等离子体增强催化反应可以通过表面增强拉曼散射 (SERS) 和尖端增强拉曼光谱 (TERS) 监测和控制 . 2A-5-NITROBENZENETHIOL 可用于研究这些反应 .
作用机制
Mode of Action
It has been observed that in the presence of silver plasmons, 2-amino-5-nitrobenzenethiol can undergo selective reduction reactions . The exact mechanism of this interaction and the resulting changes at the molecular level require further investigation.
Biochemical Pathways
It is known that the compound can participate in plasmon-driven selective reduction reactions . The downstream effects of these reactions on various biochemical pathways are a subject of ongoing research.
Result of Action
It has been observed that the compound can be selectively reduced to 3,3’-dimercapto-4,4’-diaminoazobenzene in the presence of silver plasmons . The implications of this transformation at the molecular and cellular levels require further investigation.
Action Environment
The action, efficacy, and stability of 2-Amino-5-nitrobenzenethiol can be influenced by environmental factors. For instance, it has been observed that aqueous environments are preferable for the selective reduction reaction of 2-Amino-5-nitrobenzenethiol .
生化分析
Biochemical Properties
2-Amino-5-nitrobenzenethiol plays a crucial role in biochemical reactions, particularly in the context of reduction reactions. It has been observed to interact with enzymes and proteins involved in redox processes. For instance, 2-Amino-5-nitrobenzenethiol can undergo selective reduction reactions, facilitated by surface-enhanced Raman scattering (SERS) spectroscopy, to form 3,3’-dimercapto-4,4’-diaminoazobenzene . This interaction highlights the compound’s potential in catalyzing specific biochemical transformations.
Cellular Effects
The effects of 2-Amino-5-nitrobenzenethiol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to affect the reduction of nitro groups to azo bonds, which can alter cellular redox states and impact gene expression . Additionally, 2-Amino-5-nitrobenzenethiol’s interaction with cellular thiol groups can influence cellular metabolism and signaling pathways.
Molecular Mechanism
At the molecular level, 2-Amino-5-nitrobenzenethiol exerts its effects through specific binding interactions with biomolecules. The compound’s thiol group allows it to form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. Furthermore, the reduction of the nitro group to an azo bond involves electron transfer processes that can modulate redox-sensitive signaling pathways . These molecular interactions underscore the compound’s role in biochemical modulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-5-nitrobenzenethiol can change over time. The compound’s stability and degradation are influenced by environmental conditions such as pH and temperature. Studies have shown that 2-Amino-5-nitrobenzenethiol is more stable in aqueous environments compared to ambient atmospheric conditions . Over time, the compound can undergo degradation, leading to changes in its biochemical activity and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 2-Amino-5-nitrobenzenethiol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating redox states and enhancing cellular function. At higher doses, toxic or adverse effects can occur, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of optimizing the concentration of 2-Amino-5-nitrobenzenethiol for therapeutic applications.
Metabolic Pathways
2-Amino-5-nitrobenzenethiol is involved in various metabolic pathways, particularly those related to redox reactions. The compound interacts with enzymes such as reductases and oxidases, which facilitate the reduction of nitro groups and the formation of azo bonds . These interactions can influence metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Amino-5-nitrobenzenethiol is transported and distributed through specific transporters and binding proteins. The compound’s thiol group allows it to bind to cysteine residues in proteins, facilitating its transport and localization . Additionally, the compound’s distribution is influenced by its chemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of 2-Amino-5-nitrobenzenethiol is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . Post-translational modifications, such as the addition of targeting signals, can direct 2-Amino-5-nitrobenzenethiol to specific cellular compartments, enhancing its biochemical activity.
属性
IUPAC Name |
2-amino-5-nitrobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c7-5-2-1-4(8(9)10)3-6(5)11/h1-3,11H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDSRXSZJCJVCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450796 | |
| Record name | 2-Amino-5-nitrobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23451-98-1 | |
| Record name | 2-Amino-5-nitrobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of water affect the performance of 2-Amino-5-nitrobenzenethiol in plasmon-driven reactions?
A: While the provided research abstract [] does not specifically mention the performance of 2-Amino-5-nitrobenzenethiol, it highlights the significant impact of both aqueous and atmospheric environments on plasmon-driven selective reduction reactions. This suggests that the performance of 2-Amino-5-nitrobenzenethiol, as a potential reactant or catalyst in such reactions, could be greatly influenced by the presence of water. Further research is needed to investigate the specific interactions between water molecules and 2-Amino-5-nitrobenzenethiol in the context of plasmon-driven reactions and determine how these interactions affect reaction kinetics, selectivity, and product formation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

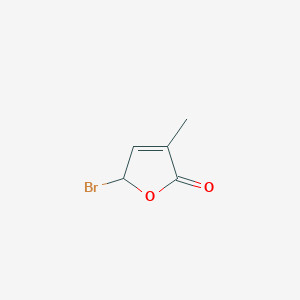
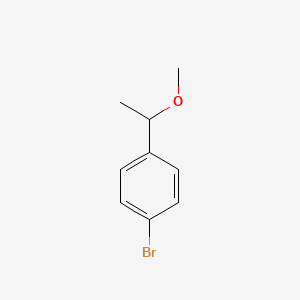
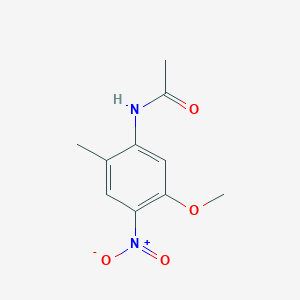
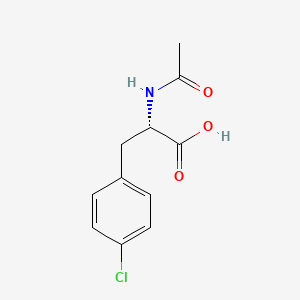
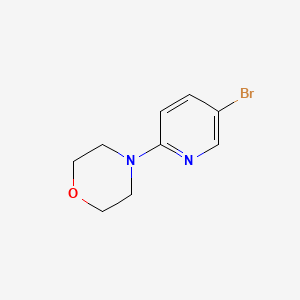
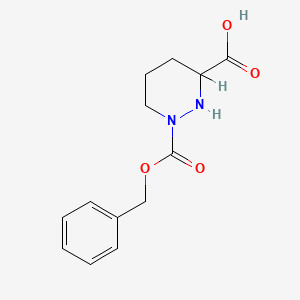

![(2R)-2-[3,4-Bis(trimethylsilyloxy)phenyl]-N-trimethylsilyl-2-trimethylsilyloxyethanamine](/img/structure/B1278694.png)

